molecular formula C15H13NO B1625123 6-methoxy-2-phenyl-1H-indole CAS No. 57826-36-5

6-methoxy-2-phenyl-1H-indole

Cat. No. B1625123
CAS RN: 57826-36-5
M. Wt: 223.27 g/mol
InChI Key: JLVHJFKZSFKVHO-UHFFFAOYSA-N
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Description

6-methoxy-2-phenyl-1H-indole is an organic compound with the molecular formula C15H13NO . It is a derivative of indole, a heterocyclic aromatic organic compound, which is a significant component in natural products and drugs .


Molecular Structure Analysis

The molecular structure of 6-methoxy-2-phenyl-1H-indole consists of a phenyl group attached to the 2-position of an indole ring, which in turn has a methoxy group attached to its 6-position . The indole ring is a bicyclic structure, composed of a benzene ring fused to a pyrrole ring .

Scientific Research Applications

Antioxidant and Cytotoxicity Properties

6-Methoxytetrahydro-β-carboline derivatives, closely related to 6-methoxy-2-phenyl-1H-indole, exhibit moderate antioxidant properties. These derivatives were created via the Maillard reaction using food flavors and 5-methoxytryptamine. One such derivative, VAN, showed significant antioxidant activity and minimal cytotoxicity on non-tumorous cell lines (Goh et al., 2015).

Synthesis and Characterization

The synthesis of 6-methoxy-tetrahydro-β-carboline derivatives involved optimizing reaction conditions using LC-MS for maximum yields. These compounds were characterized using electrospray ionization mass spectrometry (ESI-MS) and electrospray tandem mass (ESI-MS/MS) (Goh et al., 2015).

Biological Activities of Indole Derivatives

A series of 2-(2'/3'/4'/6'-substituted phenyl)-1H-indoles, which include structures similar to 6-methoxy-2-phenyl-1H-indole, were synthesized and demonstrated anti-inflammatory, antioxidant, and antimicrobial activities. These compounds showed promise in various biological applications (Sravanthi et al., 2015).

Conducting Polymers Based on Thieno[3,2-b]indoles

Research into the electropolymerization of thieno[3,2-b]indole derivatives, including 6-methoxythieno[3,2-b]indole, led to the development of new conducting materials. These materials were characterized for their electrochemical and physicochemical properties, offering insights into potential applications in electronics and materials science (Mezlova et al., 2005).

Antimicrobial Activity

Some indole derivatives, including 6-methoxy-2-phenyl-1H-indole-related compounds, have been synthesized and evaluated for their antibacterial activity. These studies provide insights into the potential use of these compounds in developing new antimicrobial agents (Al-Hiari et al., 2006).

Future Directions

Indole derivatives, including 6-methoxy-2-phenyl-1H-indole, have diverse biological activities and immense potential for therapeutic applications . Future research could focus on exploring these potentials further, developing novel synthesis methods, and investigating specific chemical reactions of this compound .

properties

IUPAC Name

6-methoxy-2-phenyl-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO/c1-17-13-8-7-12-9-14(16-15(12)10-13)11-5-3-2-4-6-11/h2-10,16H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLVHJFKZSFKVHO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)C=C(N2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00444389
Record name 6-methoxy-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-methoxy-2-phenyl-1H-indole

CAS RN

57826-36-5
Record name 6-methoxy-2-phenyl-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00444389
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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